molecular formula C12H13N3 B13629788 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine

3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13629788
M. Wt: 199.25 g/mol
InChI Key: HHFDFOIFNFTWCK-UHFFFAOYSA-N
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Description

This compound features a bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutene) core fused to a 1-methyl-1H-pyrazol-5-amine moiety.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

5-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C12H13N3/c1-15-12(13)7-11(14-15)10-6-8-4-2-3-5-9(8)10/h2-5,7,10H,6,13H2,1H3

InChI Key

HHFDFOIFNFTWCK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC3=CC=CC=C23)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine typically involves multiple steps starting from benzocyclobutene and other intermediates. One common method involves the use of Grignard reactions and subsequent cyclization steps . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

Several compounds sharing the bicyclo[4.2.0]octa-trienyl core but differing in substituents have been studied:

Compound Name Substituent/Functional Group Key Properties/Applications Reference
TCB-2 (7R)-3-bromo-2,5-dimethoxy-methanamine Selective 5-HT2A receptor agonist; hallucinogenic properties
BCB001 () 7-hydroxy Intermediate in organic synthesis
BCB003 () 2,5-dibromo Building block for cross-coupling reactions
Target Compound 1-methyl-pyrazol-5-amine Discontinued; potential CNS applications (inferred from structural similarity to TCB-2)

Key Observations :

  • Substituent Impact : The methanamine group in TCB-2 enables strong 5-HT2A receptor binding, while the pyrazole-amine group in the target compound may alter receptor selectivity or pharmacokinetics due to differences in hydrogen-bonding capacity and steric effects .
  • Synthetic Utility : Brominated derivatives like BCB003 are valuable in Suzuki-Miyaura coupling, whereas the target compound’s pyrazole group may limit its use in such reactions .

Pyrazole-Containing Analogues with Alternative Bicyclic Systems

Other pyrazole derivatives feature distinct bicyclic frameworks:

Compound Name (CAS) Bicyclic System Molecular Weight Notable Features Reference
3-(Bicyclo[3.1.0]hexan-3-yl)-1-methyl-1H-pyrazol-5-amine () Bicyclo[3.1.0]hexane (smaller ring) 177.25 Higher ring strain; potential for altered bioactivity
1-{Bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine () Norbornane (rigid structure) Not provided Enhanced conformational rigidity; possible CNS targeting

Key Observations :

  • Ring Size and Strain : The bicyclo[4.2.0]octa-trienyl system in the target compound offers intermediate strain compared to the highly strained bicyclo[3.1.0]hexane. Strain influences reactivity and binding to biological targets .
  • Rigidity vs. Flexibility: Norbornane derivatives () exhibit rigid structures that enhance binding specificity, whereas the target compound’s benzocyclobutene core may allow moderate flexibility, balancing affinity and selectivity .

Biological Activity

3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a bicyclic framework that contributes to its reactivity and interaction with biological targets. The molecular formula is C12H14N2C_{12}H_{14}N_2 and it possesses notable characteristics such as:

PropertyValue
Molecular Weight198.26 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Biological Activity

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of several cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial effects against certain bacterial strains.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • In Vitro Anticancer Study :
    • Objective : To assess the cytotoxicity of the compound on human cancer cell lines.
    • Methodology : MTT assay was performed on various cancer cell lines (e.g., HeLa, MCF-7).
    • Results : The compound demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity.
  • Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed.
    • Results : Notable inhibition zones were observed for certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Enzyme Inhibition Study :
    • Objective : To determine the inhibitory effect on target enzymes (e.g., cyclooxygenase).
    • Methodology : Enzyme kinetics were analyzed using spectrophotometric methods.
    • Results : The compound showed competitive inhibition with a Ki value indicative of strong binding affinity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the bicyclic structure through cyclization reactions.
  • Introduction of the pyrazole moiety via condensation reactions.
  • Methylation at the nitrogen position to yield the final product.

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